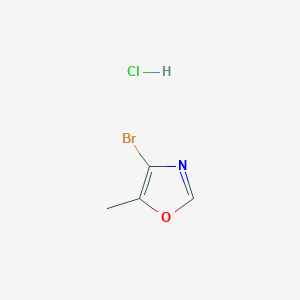
Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride” is an organic molecule that belongs to the benzoate family. It has a molecular formula of C8H10ClFN2O2 and a molecular weight of 220.63 .
Molecular Structure Analysis
The InChI code for “Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride” is 1S/C8H9FN2O2.ClH/c1-13-8(12)5-3-2-4-6(11-10)7(5)9;/h2-4,11H,10H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride” is a powder . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.Aplicaciones Científicas De Investigación
Applications in Synthesis and Material Science
Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, such as the preparation of various 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups, demonstrates the interest in creating molecules with potential insecticidal activities against crop pests. This highlights the role of fluorinated derivatives in synthesizing bioactive molecules for agricultural applications (Mohan et al., 2004).
Development of Fluorescent Sensors : Fluorogenic chemosensors, such as those based on o-aminophenol, exhibit high selectivity and sensitivity towards specific metal ions, showcasing their utility in detecting environmental contaminants or in biomedical imaging (Ye et al., 2014).
Applications in Drug Development and Bioactivity
Antitumor Properties : Fluorinated benzothiazole derivatives have been studied for their potent and selective antitumor properties, indicating the importance of fluorinated compounds in developing new cancer therapies. These studies assess the biological activity and potential mechanisms of action of such compounds in various cancer cell lines (Hutchinson et al., 2001).
Antimicrobial and Antifungal Activities : Research on hydrazides and hydrazone derivatives highlights their antimicrobial and antifungal potentials. For example, derivatives of 4-fluorobenzoic acid hydrazide have been synthesized and evaluated for their activity against tuberculosis and other bacterial infections, showcasing the broader application of fluorinated hydrazides in addressing infectious diseases (Koçyiğit-Kaymakçıoğlu et al., 2009).
Safety and Hazards
“Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride” is classified as dangerous with the signal word "Danger" . It has hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
methyl 2-fluoro-5-hydrazinylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2.ClH/c1-13-8(12)6-4-5(11-10)2-3-7(6)9;/h2-4,11H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMIRIEDZTKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2593148.png)


![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate;hydrochloride](/img/structure/B2593154.png)

![1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid](/img/structure/B2593156.png)
![Ethyl 4,5-dimethyl-2-[[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2593159.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593162.png)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2593163.png)
![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
